![molecular formula C19H26N2O6 B3167150 N-[4-(Cyclohexanecarbonyl-amino)-2,5-dimethoxy-phenyl]-succinamic acid CAS No. 917562-36-8](/img/structure/B3167150.png)
N-[4-(Cyclohexanecarbonyl-amino)-2,5-dimethoxy-phenyl]-succinamic acid
説明
準備方法
Synthetic Routes and Reaction Conditions: Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production methods for N-[4-(Cyclohexanecarbonyl-amino)-2,5-dimethoxy-phenyl]-succinamic acid typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: N-[4-(Cyclohexanecarbonyl-amino)-2,5
生物活性
N-[4-(Cyclohexanecarbonyl-amino)-2,5-dimethoxy-phenyl]-succinamic acid is a compound of interest due to its potential biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a cyclohexanecarbonyl group, dimethoxy substitutions, and a succinamic acid moiety. Its molecular formula is with a molecular weight of 454.55 g/mol. The structural representation can be summarized as follows:
- IUPAC Name : N-(4-benzamido-2,5-dimethoxyphenyl)-4-phenylbenzamide
- Molecular Weight : 454.55 g/mol
- Chemical Formula :
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Serotonin Receptors : Research indicates that compounds with similar structures often exhibit activity at serotonin receptors (5-HT receptors), particularly 5-HT2A and 5-HT2C, which are implicated in mood regulation and other neuropsychological functions .
- Heat Shock Proteins : There is emerging evidence that derivatives of this compound may act as inhibitors of heat shock protein 70 (Hsp70), which plays a crucial role in cancer cell survival and proliferation .
- Anti-inflammatory Activity : Some analogs have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Biological Activity Data
Activity Type | IC50 Value | Target | Reference |
---|---|---|---|
Serotonin Receptor Agonist | 0.1 - 3 mg/kg | 5-HT2A, 5-HT2C | |
Hsp70 Inhibition | Not specified | Cancer cells | |
Anti-inflammatory | Variable | Pro-inflammatory cytokines |
Case Studies and Research Findings
-
Case Study on Serotonin Activity :
A study evaluated the agonistic properties of structurally related compounds at serotonin receptors. It was found that certain derivatives elicited significant head-twitch responses in animal models, indicating strong serotonergic activity. This suggests potential applications in treating mood disorders . -
Anti-inflammatory Effects :
In vitro studies have shown that analogs can reduce the secretion of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharide (LPS), highlighting their potential as anti-inflammatory agents . -
Cancer Research :
Compounds similar to this compound have been investigated for their ability to inhibit Hsp70 in various cancer cell lines. This inhibition leads to increased apoptosis and decreased cell viability, suggesting a promising avenue for cancer therapy .
科学的研究の応用
Medicinal Chemistry
1. Antibody-Drug Conjugates (ADCs)
The compound has been investigated for its potential use in the development of antibody-drug conjugates. These conjugates are designed to deliver cytotoxic agents directly to cancer cells, minimizing damage to healthy tissues. The unique structural features of N-[4-(Cyclohexanecarbonyl-amino)-2,5-dimethoxy-phenyl]-succinamic acid allow it to be linked to antibodies, enhancing the specificity and efficacy of cancer treatments .
2. Histone Methyltransferase Inhibitors
Research has indicated that derivatives of this compound may act as inhibitors of histone lysine methyltransferases, such as EHMT1/2 (GLP/G9a). These enzymes play a crucial role in epigenetic regulation and are implicated in various cancers. By inhibiting these enzymes, the compound could potentially reverse aberrant gene silencing associated with tumorigenesis .
Cancer Therapy
1. Targeted Cancer Treatments
The compound's ability to selectively target cancer cells can be leveraged for developing new targeted therapies. Its incorporation into therapeutic agents could enhance the delivery and effectiveness of chemotherapeutic drugs, particularly in hard-to-treat cancers .
2. Co-Crystal Structures
Studies utilizing co-crystal structures of this compound with target proteins have provided insights into its binding mechanisms. This information is invaluable for optimizing the structure-activity relationship (SAR) of related compounds, leading to more effective anticancer agents .
Biochemical Research
1. Enzyme Inhibition Studies
The compound has been used in studies aimed at understanding enzyme mechanisms and developing inhibitors for specific biochemical pathways. Its structural properties enable it to serve as a lead compound for synthesizing new inhibitors that can modulate enzyme activity involved in various diseases .
2. Drug Design and Development
In drug design, this compound serves as a scaffold for synthesizing novel compounds with enhanced pharmacological properties. Researchers are exploring modifications to its structure to improve solubility, bioavailability, and selectivity towards biological targets .
Summary Table of Applications
Application Area | Description |
---|---|
Antibody-Drug Conjugates (ADCs) | Enhances specificity and efficacy in targeting cancer cells |
Histone Methyltransferase Inhibitors | Potential inhibitors for epigenetic regulation in cancer |
Targeted Cancer Treatments | Improves delivery and effectiveness of chemotherapeutic agents |
Co-Crystal Structures | Provides insights into binding mechanisms for optimized drug design |
Enzyme Inhibition Studies | Serves as a lead compound for synthesizing new enzyme inhibitors |
Drug Design and Development | Scaffold for novel compounds with improved pharmacological properties |
特性
IUPAC Name |
4-[4-(cyclohexanecarbonylamino)-2,5-dimethoxyanilino]-4-oxobutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6/c1-26-15-11-14(21-19(25)12-6-4-3-5-7-12)16(27-2)10-13(15)20-17(22)8-9-18(23)24/h10-12H,3-9H2,1-2H3,(H,20,22)(H,21,25)(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTWLOYLSBVFCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCC(=O)O)OC)NC(=O)C2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。